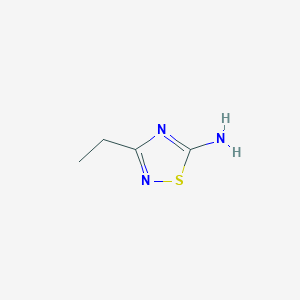

4-Iodo-3-methyl-1H-pyrazole

概要

説明

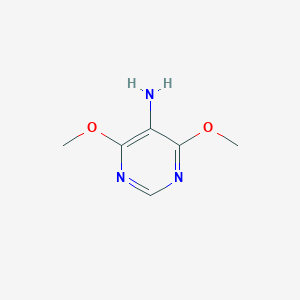

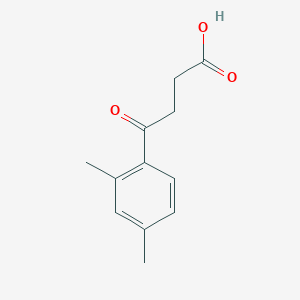

The compound "4-Iodo-3-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse pharmacological activities and are components of various agrochemicals and pharmaceuticals. The presence of an iodine substituent at the 4-position and a methyl group at the 3-position in this compound could influence its reactivity and physical properties, making it a potentially interesting subject for research.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the oxidative coupling of amines with ketones, as demonstrated in the synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones using molecular iodine as a catalyst . Another method includes the formation of 1,3,5-trisubstituted pyrazoles from aldehydes, phenylhydrazine, and alkynes in an aqueous medium, catalyzed by iodine . These methods highlight the versatility of iodine in catalyzing the formation of pyrazole rings, which could be applicable to the synthesis of "4-Iodo-3-methyl-1H-pyrazole."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as seen in the structural characterization of various pyrazole compounds . These studies often reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the crystal packing and stability of the compounds. The dihedral angles between substituent rings and the pyrazole core can indicate the degree of planarity or torsion in the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cyclization, amination, and annulation, to form complex structures with diverse functional groups . The presence of an iodine substituent in "4-Iodo-3-methyl-1H-pyrazole" may facilitate further functionalization through metal-catalyzed coupling reactions, given iodine's reactivity in halogen bonding and its role as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and intermolecular interactions . For instance, the thermal stability of a compound can be assessed through thermogravimetric analysis, while its optical properties can be studied using UV-Visible spectroscopy and theoretical calculations of polarizability and hyperpolarizability . The presence of substituents like iodine and methyl groups can alter the electron distribution within the molecule, affecting its reactivity and physical properties.

科学的研究の応用

2. Synthesis of Biologically Active Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds .

- Methods of Application: It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

3. Indium-Mediated Synthesis of Heterobiaryls

- Scientific Field: Organic Chemistry

- Application Summary: 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls .

- Methods of Application: It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

4. Pyrazole Derivatives in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have garnered substantial interest from researchers due to their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

5. Pyrazole Derivatives in Agrochemistry

- Scientific Field: Agrochemistry

- Application Summary: Pyrazoles are also used in agrochemistry .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

6. Pyrazole Derivatives in Coordination Chemistry

- Scientific Field: Coordination Chemistry

- Application Summary: Pyrazoles have a wide range of applications in coordination chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

将来の方向性

Pyrazoles, including 4-Iodo-3-methyl-1H-pyrazole, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They have garnered substantial interest from researchers and have been the focus of numerous scientific studies worldwide . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

特性

IUPAC Name |

4-iodo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMYGCRVXWTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573393 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-methyl-1H-pyrazole | |

CAS RN |

15802-75-2 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)